Methanone, [4-(dimethylamino)phenyl](3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-
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Overview
Description
Methanone, 4-(dimethylamino)phenyl- is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 4-(dimethylamino)phenyl- typically involves multi-step organic reactions. The process often starts with the preparation of the core pyrrolo[2,3-b]pyridine structure, followed by the introduction of the iodo group and the dimethylamino phenyl group. Common reagents used in these reactions include halogenating agents, such as iodine, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methanone, 4-(dimethylamino)phenyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various ketones or aldehydes, while substitution reactions can produce a wide range of substituted derivatives.
Scientific Research Applications
Methanone, 4-(dimethylamino)phenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialized chemicals.
Mechanism of Action
The mechanism of action of Methanone, 4-(dimethylamino)phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methanone, [4-(dimethylamino)phenyl]phenyl-: This compound shares a similar structure but lacks the iodo and pyrrolo[2,3-b]pyridine groups.
Imidazole derivatives: These compounds also feature heterocyclic structures and exhibit a range of biological activities.
Uniqueness
Methanone, 4-(dimethylamino)phenyl- is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical properties and potential applications. The presence of the iodo group further enhances its reactivity and versatility in various chemical reactions.
Properties
Molecular Formula |
C16H14IN3O |
---|---|
Molecular Weight |
391.21 g/mol |
IUPAC Name |
[4-(dimethylamino)phenyl]-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone |
InChI |
InChI=1S/C16H14IN3O/c1-20(2)12-5-3-10(4-6-12)15(21)11-7-13-14(17)9-19-16(13)18-8-11/h3-9H,1-2H3,(H,18,19) |
InChI Key |
DGTUWNOYOCTATR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C2=CC3=C(NC=C3I)N=C2 |
Origin of Product |
United States |
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